2-(1-Hydroxycyclopentyl)acetic acid
Description
Structural Motif Analysis and Chemical Classifications
The structure of 2-(1-Hydroxycyclopentyl)acetic acid, with the chemical formula C7H12O3, incorporates a cyclopentane (B165970) ring attached to an acetic acid moiety. chemicalbook.comuni.lu A key feature of this molecule is the tertiary alcohol, where a hydroxyl (-OH) group is attached to a carbon atom on the cyclopentane ring, which itself is bonded to three other carbon atoms. This structure also contains a carboxylic acid (-COOH) functional group.
The molecule can be classified in several ways:
As a carboxylic acid: Due to the presence of the -COOH group.
As an alcohol: Specifically, a tertiary alcohol, due to the -OH group on the cyclopentyl ring.
As a cycloalkane derivative: As it is built upon a cyclopentane framework.
The combination of a hydrophilic carboxylic acid and a hydroxyl group with a moderately nonpolar cyclopentyl ring imparts specific solubility and reactivity characteristics to the molecule.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol chemicalbook.com |
| Melting Point | 52.3-54.3 °C chemicalbook.com |
| Boiling Point | 67-67.5 °C at 0.7 Torr chemicalbook.com |
| Density | 0.987 g/cm³ chemicalbook.com |
| CAS Number | 7499-04-9 chemicalbook.com |
This table is interactive. Users can sort and filter the data.
Research Context and Scope of Inquiry
In the landscape of organic chemistry research, this compound and its structural analogs are of interest for several reasons. The presence of multiple functional groups—a carboxylic acid and a tertiary alcohol—provides multiple sites for chemical modification, making it a versatile building block in the synthesis of more complex molecules.
Research involving similar structures, such as other hydroxycycloalkanecarboxylic acids, often focuses on their synthesis, stereochemistry, and the formation of supramolecular structures through hydrogen bonding. researchgate.net For instance, studies on related hydroxycycloalkane carboxylic acids investigate how ring size and stereochemistry influence crystal packing and hydrogen bond networks. researchgate.net
The study of such molecules contributes to the broader understanding of reaction mechanisms, stereoselective synthesis, and the development of novel compounds with potential applications in materials science and medicinal chemistry. The investigation of its spectroscopic properties, as is common for novel compounds, would likely involve techniques such as FT-IR, FT-Raman, NMR, and UV-Vis to elucidate its structural and electronic characteristics. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(1-hydroxycyclopentyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(9)5-7(10)3-1-2-4-7/h10H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPKXKVVVZWLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324675 | |
| Record name | 2-(1-hydroxycyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-04-9 | |
| Record name | NSC407516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-hydroxycyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-hydroxycyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 1 Hydroxycyclopentyl Acetic Acid and Its Key Chemical Precursors
Established Synthetic Routes to 2-(1-Hydroxycyclopentyl)acetic Acid
The formation of this compound can be achieved through several strategic approaches, including nucleophilic substitution and one-pot tandem reactions. These methods offer distinct advantages in terms of efficiency and yield.
Nucleophilic Substitution Strategies
Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the conversion of carboxylic acid derivatives. masterorganicchemistry.com In the context of synthesizing this compound, a plausible strategy involves the use of a cyclopentyl Grignard reagent, which acts as a nucleophile, attacking an appropriate electrophilic two-carbon synthon. A more detailed approach involves reacting a bromomethyl cyclopropyl (B3062369) acetate (B1210297) compound with magnesium to form a Grignard reagent. This intermediate then undergoes nucleophilic addition to carbon dioxide, followed by ester hydrolysis under alkaline conditions to yield 1-hydroxymethyl cyclopropyl acetic acid. google.com This method highlights the versatility of Grignard reagents in forming carbon-carbon bonds and accessing hydroxymethyl-substituted cyclic acids.
Another relevant nucleophilic substitution involves the preparation of amides from carboxylic acids using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org This method transforms the hydroxyl group of the carboxylic acid into a good leaving group, facilitating its replacement by an amine. libretexts.org While not a direct synthesis of the target acid, this illustrates a common strategy for modifying the carboxyl group that could be adapted.
Synthesis of Related Hydroxycyclopentyl Acetate Structures
The synthesis of esters related to this compound, such as various hydroxycyclopentyl acetates, provides valuable insights into the formation of the core cyclopentyl structure and the introduction of the acetate side chain.
Multi-Step Approaches to Complex Esters
The synthesis of complex esters often requires multi-step sequences. For example, the preparation of methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate involves several key steps. orgsyn.org The process begins with the in-situ preparation of methyl 2,4-cyclopentadiene-1-acetate from cyclopentadienylsodium and methyl chloroacetate. orgsyn.org This is followed by an asymmetric hydroboration using (+)-di-3-pinanylborane to introduce the hydroxyl group stereoselectively. orgsyn.org This multi-step approach allows for precise control over the stereochemistry and functionality of the final product.
Another example is the synthesis of vanillyl acetate from vanillin (B372448). This process involves the reduction of the aldehyde group in vanillin to form vanillyl alcohol, which is then esterified with acetic acid using an acid catalyst to produce vanillyl acetate. uny.ac.id This demonstrates a common two-step sequence of reduction followed by esterification to access hydroxy-substituted esters.
Cycloalkylation of CH-Acids for Cyclopentyl Moiety Formation
The formation of the cyclopentyl ring is a crucial step in the synthesis of these compounds. Cycloalkylation of CH-acids is a powerful method for constructing carbocyclic rings. For instance, the cycloalkylation of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes leads to the formation of trans-1,2-diaryl-substituted cyclopentanes. organic-chemistry.org This reaction demonstrates the utility of organometallic intermediates in forming five-membered rings.
The Dieckmann condensation, an intramolecular version of the Claisen condensation, is another key strategy for synthesizing cyclic ketones from dicarboxylic acids. youtube.com This reaction involves the cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. youtube.com This method is particularly useful for preparing cyclopentanone (B42830) derivatives.
Optimization of Reaction Conditions and Variables
The success of any synthetic route often hinges on the careful optimization of reaction conditions. Key variables that can significantly impact the yield and purity of the desired product include the choice of solvent, catalyst, temperature, and reaction time.
For instance, in the Morita-Baylis-Hillman reaction to produce 2-hydroxymethyl-2-cyclopenten-1-one, the solvent system was found to be critical. organic-chemistry.org The use of an aqueous methanol-chloroform mixture led to a significant improvement in reaction time and yield. organic-chemistry.org Similarly, in the synthesis of cyclopentyl 2-thienyl ketone, the use of a water-scavenging solvent like polyphosphoric acid allowed for the direct acylation of cyclopentanecarboxylic acid, avoiding the need to first form the acid chloride and resulting in high yields. google.com
Solvent and Base Selection Principles
The Reformatsky reaction is typically conducted in aprotic, polar solvents that can solvate the organozinc intermediate, also known as a Reformatsky enolate. numberanalytics.combyjus.com The choice of solvent is critical for reaction efficiency and yield.
Solvent Selection:
Ethers: Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to coordinate with the zinc atom, stabilizing the enolate. numberanalytics.comnumberanalytics.combyjus.com
Aromatic Hydrocarbons: Benzene (B151609) or a mixture of benzene and ether can also be employed as the reaction medium. byjus.com
The selection of a solvent is guided by its boiling point, which influences the reaction temperature, and its ability to maintain the reactants and intermediates in the solution phase.
Base Considerations: The Reformatsky reaction does not employ a traditional Brønsted base. byjus.com The metallic zinc acts as the reducing agent, inserting into the carbon-halogen bond of the α-halo ester to form the organozinc reagent. byjus.comwikipedia.org This reagent is a relatively weak base, which prevents unwanted side reactions like self-condensation of the starting ketone. organic-chemistry.org
Catalyst Systems and Reaction Environment Control
Catalyst Systems: The quintessential catalyst for the Reformatsky reaction is metallic zinc. numberanalytics.com The reactivity of the zinc is paramount, and often, activation is required. This can be achieved by treating the zinc dust or turnings with activating agents like iodine. numberanalytics.com While zinc is the most common, other metals such as cadmium and indium have also been utilized in Reformatsky-type reactions. numberanalytics.comwikipedia.org
Reaction Environment Control:
Temperature: The reaction temperature needs to be carefully controlled to balance the rate of reaction and the stability of the intermediates. numberanalytics.com The initial formation of the organozinc reagent is often initiated with gentle heating, and the subsequent reaction with the ketone can be exothermic, necessitating external cooling to maintain a steady temperature.
Atmosphere: To prevent the reactive organozinc intermediate from reacting with atmospheric moisture and oxygen, the reaction is typically carried out under an inert atmosphere, such as nitrogen or argon.
Reagent Addition: The α-halo ester is usually added portion-wise or dropwise to a mixture of the ketone and activated zinc to maintain a low concentration of the organozinc reagent, minimizing side reactions.
Scale-Up Considerations in Chemical Synthesis
The transition from a laboratory-scale synthesis to an industrial process for producing this compound introduces a new set of challenges and requires a shift in focus from reaction discovery to process optimization and safety. qesacademy.com
Laboratory-Scale Methodologies
On a laboratory scale, the synthesis of this compound via the Reformatsky reaction typically involves the following steps:
Activation of zinc metal in a flask under an inert atmosphere.
Addition of cyclopentanone and the solvent.
Slow addition of an α-halo ester (e.g., ethyl bromoacetate) to initiate and sustain the reaction.
Hydrolysis of the resulting zinc alkoxide with an aqueous acid to yield the crude β-hydroxy ester.
Saponification of the ester using a base like sodium hydroxide (B78521), followed by acidification to produce the final this compound.
Purification is typically achieved through extraction and crystallization or chromatography.
Magnetic stirring is often sufficient for mixing on this scale. catsci.com
Industrial Process Principles
Scaling up the synthesis requires addressing several key factors to ensure safety, efficiency, and economic viability. qesacademy.comacs.org
Heat Management: The exothermic nature of the Reformatsky reaction is a major concern during scale-up. qesacademy.comchemicalindustryjournal.co.uk The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient. catsci.comacs.org This can lead to a thermal runaway if not properly managed. qesacademy.comchemicalindustryjournal.co.uk Industrial reactors are equipped with cooling jackets, internal cooling coils, or external heat exchangers to control the temperature. amarequip.com
Mixing and Mass Transfer: Effective mixing is crucial to maintain temperature homogeneity and ensure efficient contact between reactants. amarequip.com Mechanical stirrers are used instead of magnetic stir bars, and baffles may be incorporated into the reactor design to improve turbulence. catsci.com
Reagent Addition: The controlled, slow addition of the α-halo ester becomes even more critical at an industrial scale to manage the rate of heat generation. chemicalindustryjournal.co.uk This is often automated and monitored to prevent accumulation of unreacted reagents.
Downstream Processing: The workup and purification procedures are optimized for large-scale operations. This may involve continuous extraction processes and large-scale crystallization tanks. Solvent recovery and recycling are also important economic and environmental considerations. catsci.com
Process Safety: A thorough hazard analysis is conducted before scaling up. qesacademy.com This includes studying the reaction kinetics and thermal stability of intermediates and products to identify potential risks. acs.orgamarequip.com
Interactive Data Tables
Table 1: Key Reactants and Products
Table 2: Scale-Up Considerations
Compound Names Mentioned in this Article
Chemical Reactivity and Reaction Mechanisms of 2 1 Hydroxycyclopentyl Acetic Acid
Hydrolysis Pathways of 2-(1-Hydroxycyclopentyl)acetic Acid Esters
Esters of this compound can be hydrolyzed to yield the parent carboxylic acid and the corresponding alcohol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters of this compound is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a strong mineral acid like sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Base-Mediated Hydrolysis Kinetics
Base-mediated hydrolysis, also known as saponification, is another important pathway for the cleavage of esters of this compound. This reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Unlike acid-catalyzed hydrolysis, saponification is an irreversible process.
The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide ion as the leaving group and forming the carboxylic acid. The liberated alkoxide is a strong base and readily deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final deprotonation step drives the entire reaction to completion.
| Ester | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|
| Ethyl Acetate (B1210297) | 25 | 0.1120 |
| Methyl Dichloroacetate | - | 2.8 x 10³ |
| Diethyl Oxalate | - | - |
Formation of Carboxylic Acid and Alcohol Moieties
The hydrolysis of an ester of this compound, regardless of the catalytic conditions, results in the cleavage of the ester linkage to produce two distinct molecules: this compound and the corresponding alcohol. For instance, the hydrolysis of methyl 2-(1-hydroxycyclopentyl)acetate will yield this compound and methanol. This fundamental reaction is a cornerstone of ester chemistry and is widely used in organic synthesis for the deprotection of carboxyl groups.
Oxidation Reactions of the Hydroxyl Group
The tertiary hydroxyl group on the cyclopentyl ring of this compound is a key site for oxidative transformations. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a ketone or, through more vigorous oxidation, the cleavage of the cyclopentyl ring to form a dicarboxylic acid.
Conversion to Ketone and Carboxylic Acid Forms
The oxidation of the secondary alcohol functionality within the 1-hydroxycyclopentyl group of the parent acid or its esters can lead to the formation of a ketone, specifically 2-(2-oxocyclopentyl)acetic acid or its corresponding ester. This transformation can be achieved using a variety of oxidizing agents. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are often employed to selectively oxidize secondary alcohols to ketones without further oxidation. libretexts.orgresearchgate.netchadsprep.comyoutube.com
More powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group in the resulting ketone. byjus.comchemguide.co.ukias.ac.inorganicchemistrytutor.comchemguide.co.ukyoutube.com This process, particularly with cyclic ketones, can result in the formation of dicarboxylic acids. In the case of 2-(2-oxocyclopentyl)acetic acid, oxidative cleavage would be expected to yield glutaric acid and other related dicarboxylic acids. The table below summarizes some common oxidizing agents and their expected products when reacting with secondary alcohols and ketones.
| Oxidizing Agent | Starting Material | Major Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone |
| Chromic Acid (H₂CrO₄) | Secondary Alcohol | Ketone |
| Potassium Permanganate (KMnO₄) | Secondary Alcohol | Ketone |
| Potassium Permanganate (KMnO₄, hot, acidic) | Cyclic Ketone | Dicarboxylic Acid |
| Peroxyacids (e.g., m-CPBA) | Ketone | Ester (Baeyer-Villiger) |
Mechanistic Studies of Oxidative Transformations
The mechanisms of these oxidative transformations are complex and depend on the specific oxidant used.
With chromium(VI) reagents like chromic acid, the oxidation of the secondary alcohol likely proceeds through the formation of a chromate (B82759) ester. chemistnotes.commasterorganicchemistry.comlibretexts.org This intermediate then undergoes an elimination reaction, where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced chromium species.
The oxidative cleavage of the resulting cyclic ketone, for instance with hot, acidic potassium permanganate, is a more vigorous process. The mechanism is thought to involve the formation of a diol intermediate, which is then further oxidized, leading to the cleavage of the carbon-carbon bond of the ring and the formation of a dicarboxylic acid. chemguide.co.ukyoutube.comwikipedia.orgpnnl.govrsc.org
Another important oxidative transformation for ketones is the Baeyer-Villiger oxidation, which utilizes peroxyacids (like m-CPBA) or hydrogen peroxide. youtube.comwikipedia.orglookchem.comorganic-chemistry.orgchemrxiv.orgnrochemistry.comorganic-chemistry.orglscollege.ac.in In this reaction, the ketone is converted into an ester (or a lactone from a cyclic ketone). The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by a concerted migration of one of the adjacent alkyl groups to the oxygen of the peroxide. For an unsymmetrical ketone like 2-(2-oxocyclopentyl)acetic acid, the regioselectivity of the migration is determined by the migratory aptitude of the adjacent carbon atoms. The more substituted carbon atom generally has a higher migratory aptitude. This reaction offers a pathway to insert an oxygen atom into the carbon framework adjacent to the carbonyl group.
Reduction Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(1-hydroxycyclopentyl)ethanol. This transformation is a cornerstone of organic synthesis, and various reducing agents can accomplish this, each with its own level of selectivity and reactivity.
Conversion to Alcohol Functionality
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org For this compound, this involves the conversion of the -COOH group to a -CH2OH group. This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore rapidly reduced to the primary alcohol without being isolated. libretexts.orglibretexts.org
The general transformation is as follows:
This compound → 2-(1-Hydroxycyclopentyl)ethanol
This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk
Reductive Agent Specificity
The choice of reducing agent is critical and depends on the desired outcome and the presence of other functional groups.
Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. chemguide.co.ukcommonorganicchemistry.com However, its high reactivity means it will also reduce other functional groups like esters, ketones, and aldehydes. youtube.com Given that this compound contains a tertiary alcohol, which is generally unreactive towards LiAlH₄, this reagent can be effectively used for the selective reduction of the carboxylic acid moiety. libretexts.org
Borane (B79455) (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is a more selective reducing agent for carboxylic acids. commonorganicchemistry.comyoutube.com It can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com This selectivity makes it a valuable tool in complex molecule synthesis. youtube.com The reaction with borane is also typically performed in THF. youtube.com
Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄ and BH₃, sodium borohydride is a milder reducing agent and is generally not strong enough to reduce carboxylic acids or esters on its own. libretexts.orglibretexts.org However, its reactivity can be enhanced by the addition of activating agents. For instance, a combination of NaBH₄ with iodine (I₂) or in the presence of activating agents like catechol and trifluoroacetic acid can facilitate the reduction of carboxylic acids. nih.govacs.org
Table of Reducing Agent Specificity
| Reducing Agent | Reactivity with Carboxylic Acid | Selectivity Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High | Non-selective, reduces many other carbonyl groups. chemguide.co.ukcommonorganicchemistry.com |
| Borane (BH₃-THF/BH₃-SMe₂) | High | Selective for carboxylic acids over esters. commonorganicchemistry.com |
Nucleophilic Substitution Reactions Involving the Ester Moiety
While the parent compound is a carboxylic acid, its ester derivatives, such as methyl 2-(1-hydroxycyclopentyl)acetate, can undergo nucleophilic substitution reactions. These reactions are fundamental to the interconversion of carboxylic acid derivatives. chadsprep.com
The most common nucleophilic substitution reaction for esters is hydrolysis, which can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis (Reverse of Fischer Esterification): In the presence of a strong acid and an excess of water, an ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com
Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide, the ester is irreversibly converted into the carboxylate salt and the alcohol. libretexts.org This reaction goes to completion. libretexts.org
Other nucleophiles can also displace the alkoxy group of the ester, leading to the formation of other carboxylic acid derivatives. For example, reaction with ammonia (B1221849) can yield an amide.
Intramolecular Rearrangements and Cyclization Pathways
The presence of both a hydroxyl group and a carboxylic acid (or its derivatives) on the same molecule allows for the possibility of intramolecular reactions, particularly under conditions that promote either dehydration or rearrangement.
Dehydration Mechanisms
This compound is a β-hydroxy acid. When heated, especially in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid, it can undergo dehydration to form an alkene. ucalgary.calibretexts.org
The mechanism for the acid-catalyzed dehydration of a tertiary alcohol, such as the one in this compound, typically proceeds through an E1 mechanism. libretexts.orgyoutube.com
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (water). ucalgary.cayoutube.com
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation on the cyclopentyl ring. ucalgary.cayoutube.com
Deprotonation: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. ucalgary.cayoutube.com
Due to the structure of this compound, two possible alkene products can be formed through dehydration:
Cyclopent-1-en-1-ylacetic acid (the more substituted and generally more stable product, following Zaitsev's rule) ucalgary.ca
2-(Cyclopentylidene)acetic acid
The dehydration of β-hydroxy carbonyl compounds, in general, can also lead to the formation of α,β-unsaturated carbonyl compounds. jove.comyoutube.com
Rearrangements Involving Adjacent Hydroxyl Groups
While this compound itself does not have adjacent hydroxyl groups, its derivatives or related structures could potentially undergo rearrangements. For instance, the pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone. libretexts.org This involves the formation of a carbocation followed by a 1,2-alkyl or 1,2-hydride shift.
Another relevant rearrangement is the Fries rearrangement, which is an intramolecular reaction of a phenyl ester to form a hydroxy aryl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comdoubtnut.com While not directly applicable to this compound, it illustrates the types of rearrangements that can occur in related aromatic systems.
In the context of allene (B1206475) oxides, which can be derived from fatty acids, rearrangements can lead to the formation of cyclopentenones and other cyclic structures. rsc.org This highlights the diverse cyclization pathways that can be initiated from appropriately functionalized acyclic precursors.
Decarboxylative Functionalization Strategies
Decarboxylative functionalization is a powerful synthetic strategy that involves the removal of a carboxyl group and the formation of a new bond at its former position. For tertiary carboxylic acids like this compound, these reactions typically proceed through radical or carbocationic intermediates.
One of the most well-known methods for decarboxylation is the Barton decarboxylation . wikipedia.orgorgsyn.orgorganic-chemistry.orgyoutube.com This reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.org Upon heating or photolysis, typically in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride or tertiary thiols, the Barton ester undergoes homolytic cleavage to generate a carboxyl radical. wikipedia.orgorgsyn.org This radical readily loses carbon dioxide to form a tertiary alkyl radical. In the absence of other trapping agents, this radical abstracts a hydrogen atom to yield the corresponding hydrocarbon.
Another approach is through photoredox catalysis , a modern and mild method for generating radicals from carboxylic acids. acs.orgdigitellinc.comprinceton.eduacs.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate anion to a carboxyl radical, which then undergoes decarboxylation. acs.orgacs.org The resulting tertiary radical can then be trapped by a variety of reagents to form new carbon-carbon or carbon-heteroatom bonds. Dual nickel-photoredox catalysis has been developed for the cross-coupling of tertiary carboxylic acids with aryl halides, although challenges related to steric hindrance and competing C-O bond formation have been noted. chemrxiv.org
The Hunsdiecker reaction and its variations represent another class of decarboxylative halogenation reactions. wikipedia.orgiitk.ac.inbyjus.comorganic-chemistry.orgalfa-chemistry.com In the classic Hunsdiecker reaction, the silver salt of a carboxylic acid is treated with a halogen (e.g., bromine) to produce an organic halide. wikipedia.orgbyjus.com The reaction is believed to proceed through an acyl hypohalite intermediate that fragments into a radical pair, followed by decarboxylation and recombination. wikipedia.org Variations like the Kochi reaction, which uses lead(IV) acetate and a lithium halide, offer a more convenient method by starting directly from the carboxylic acid. alfa-chemistry.com
| Decarboxylative Strategy | Typical Reagents | Intermediate | Potential Products |
| Barton Decarboxylation | 1-hydroxypyridine-2(1H)-thione, DCC/EDC, Bu₃SnH, AIBN | Tertiary alkyl radical | Hydrocarbons, Halogenated alkanes, Sulfides |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complexes), light, base | Tertiary alkyl radical | Alkanes, Arylated compounds, Alkenes |
| Hunsdiecker Reaction | Silver(I) salt of the acid, Halogen (Br₂, I₂) | Acyl hypohalite, Tertiary alkyl radical | Alkyl halides |
| Kochi Reaction | Lead(IV) acetate, Lithium halide | Tertiary alkyl radical | Alkyl halides |
Radical-Mediated Reaction Pathways
The tertiary α-hydroxy acid structure of this compound makes it susceptible to various radical-mediated reactions, often initiated at the carboxyl group or the α-hydroxy position.
The generation of a radical at the α-position can be achieved through several methods. As discussed, photoredox-catalyzed decarboxylation is a prime method for generating a tertiary radical from the carboxylic acid. acs.orgdigitellinc.comprinceton.eduacs.org This radical can then participate in a range of transformations. For instance, in a Giese reaction , the radical can add to an electron-deficient alkene to form a new carbon-carbon bond. rsc.org The resulting radical adduct can then be reduced to the final product.
The hydroxyl group can also play a role in directing radical reactions. For example, α-hydroxy acids have been shown to enhance the generation of hydroxyl radicals in the Fenton reaction. nih.gov While this is more relevant to oxidative degradation, it highlights the influence of the α-hydroxy moiety on radical processes.
Furthermore, oxidative decarboxylation can be achieved using various oxidants. For instance, the reaction of α-hydroxy acids with bromine water can lead to oxidative decarboxylation, with the reaction mechanism being pH-dependent. ubc.ca At low pH, hypobromous acid is the primary oxidant, while at higher pH, molecular bromine is more significant. ubc.ca Iron(II) complexes have also been shown to mediate the oxidative decarboxylation of α-hydroxy acids in the presence of oxygen, mimicking the action of certain nonheme iron enzymes. nih.gov This process is thought to involve an iron(III)-superoxo intermediate. nih.gov
The direct abstraction of the hydrogen atom from the tertiary alcohol is another potential radical pathway, although it is generally less favored than decarboxylation unless specific reagents are employed. Hydrogen atom transfer (HAT) photocatalysis can be used to generate α-hydroxy radicals from alcohols, which can then undergo further reactions. rsc.org
| Radical Generation Method | Key Reagents/Conditions | Initial Radical Species | Subsequent Reactions |
| Photoredox Decarboxylation | Photocatalyst, light, base | Tertiary alkyl radical | Giese addition, Arylation, Halogenation |
| Oxidative Decarboxylation | Bromine water, Iron(II)/O₂ | Carboxyl radical, Tertiary alkyl radical | Formation of ketones |
| Hydrogen Atom Transfer (HAT) | HAT photocatalyst, light | α-Hydroxy tertiary radical | Addition to alkenes, Oxidation |
Spectroscopic and Structural Characterization of 2 1 Hydroxycyclopentyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the 2-(1-Hydroxycyclopentyl)acetic acid structure.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the cyclopentyl ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between 1.5 and 1.8 ppm. The methylene (B1212753) protons (CH₂) of the acetic acid side chain are diastereotopic due to the adjacent chiral center (C1 of the cyclopentyl ring). Consequently, they are expected to appear as two distinct signals, likely doublets of doublets, in the range of 2.3 to 2.6 ppm. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and their chemical shifts can vary depending on the solvent and concentration. They typically appear as broad singlets.
A detailed analysis of a structurally similar compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, reveals comparable patterns, supporting these assignments. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopentyl CH₂ | 1.5 - 1.8 | Multiplet |
| Acetic acid CH₂ | 2.3 - 2.6 | Doublet of Doublets |
| Hydroxyl OH | Variable | Broad Singlet |
| Carboxylic Acid OH | Variable | Broad Singlet |
Note: Predicted data is based on general principles of NMR spectroscopy and analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbon of the carboxylic acid group is the most deshielded and appears at the downfield end of the spectrum, typically around 175-180 ppm. The quaternary carbon of the cyclopentyl ring bonded to the hydroxyl group (C1) is expected to resonate in the range of 70-80 ppm. The methylene carbons of the cyclopentyl ring generally appear between 20 and 40 ppm, while the methylene carbon of the acetic acid moiety would be found in a similar region, but slightly more downfield due to the proximity of the carboxyl group.
Analysis of long-range ¹³C-¹H spin-spin interactions, as demonstrated in the study of a related compound, can definitively confirm the connectivity of the molecular structure. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175 - 180 |
| C-OH (Cyclopentyl) | 70 - 80 |
| CH₂ (Acetic Acid) | 35 - 45 |
| CH₂ (Cyclopentyl) | 20 - 40 |
Note: Predicted data is based on general principles of NMR spectroscopy and analysis of structurally similar compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its hydroxyl and carboxylic acid functionalities. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. shout.education The O-H stretch of the tertiary alcohol is also expected in the region of 3550-3200 cm⁻¹, which may overlap with the broad carboxylic acid O-H band.
A sharp and intense peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the alcohol would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and acetic acid methylene groups are expected just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the carboxylic acid should give a strong and sharp band. The C-C stretching and CH₂ bending vibrations of the cyclopentyl ring and the acetic acid chain will contribute to a complex pattern of bands in the fingerprint region, providing a unique molecular fingerprint for the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the carboxylic acid. This group undergoes a weak n → π* transition, which is expected to result in a broad absorption band in the ultraviolet region, typically around 200-210 nm. The absence of extensive conjugation in the molecule means that no significant absorption is expected in the visible region of the spectrum. The exact position and intensity of the absorption maximum can be influenced by the solvent used for the analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS analysis, often coupled with chromatographic separation techniques, provides crucial information for its identification and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds. springernature.com For the analysis of this compound, which is a polar molecule containing both a hydroxyl and a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability. Trimethylsilyl (B98337) (TMS) derivatization is a common approach for such compounds. springernature.com
In a typical GC-MS analysis, the derivatized compound is introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer.
Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment into smaller, characteristic ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.
The fragmentation pattern of this compound would be expected to show characteristic losses. For carboxylic acids, prominent peaks due to the loss of -OH (mass loss of 17) and -COOH (mass loss of 45) are common. libretexts.org The molecular ion peak [M]+, corresponding to the intact ionized molecule, may be weak or absent in the spectra of alcohols and short-chain carboxylic acids. libretexts.orgmiamioh.edu The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment. For instance, in the mass spectrum of ethanoic acid, the base peak is at m/z 43, corresponding to the [CH₃CO]⁺ ion. docbrown.info
The interpretation of the fragmentation pattern allows for the elucidation of the compound's structure. For this compound, key fragments would likely arise from the cleavage of the bond between the cyclopentyl ring and the acetic acid moiety, as well as fragmentation of the cyclopentyl ring itself. The presence of a hydroxyl group would also influence the fragmentation, potentially leading to the loss of a water molecule (mass loss of 18).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound in complex mixtures. lcms.czwaters.com This method combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.
In LC-MS, the sample is first separated by a liquid chromatograph. For organic acids, reversed-phase chromatography is a common approach, often using a C18 column. lcms.cznih.gov The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and additives such as formic acid or acetic acid are often included to improve peak shape and ionization efficiency. nih.govsielc.comsigmaaldrich.com
After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the solvent is removed and the analyte molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it minimizes fragmentation and often produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uni.lunih.gov
LC-MS can be used for both qualitative and quantitative analysis. By monitoring specific m/z ratios corresponding to the compound of interest and its fragments (in the case of tandem mass spectrometry or MS/MS), highly selective and sensitive detection can be achieved, even in complex biological or environmental samples. waters.commdpi.com This makes LC-MS a powerful tool for determining the presence and concentration of this compound in various matrices.
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 145.08592 | 131.0 |
| [M+Na]⁺ | 167.06786 | 137.1 |
| [M-H]⁻ | 143.07136 | 131.6 |
| [M+NH₄]⁺ | 162.11246 | 154.4 |
| [M+K]⁺ | 183.04180 | 135.9 |
| [M+H-H₂O]⁺ | 127.07590 | 127.3 |
| [M+HCOO]⁻ | 189.07684 | 150.8 |
| [M+CH₃COO]⁻ | 203.09249 | 166.4 |
| [M+Na-2H]⁻ | 165.05331 | 135.0 |
| [M]⁺ | 144.07809 | 127.5 |
| [M]⁻ | 144.07919 | 127.5 |
Note: m/z refers to the mass-to-charge ratio of the adduct. Predicted Collision Cross Section (CCS) values are calculated using CCSbase. uni.lu
Chromatographic Methods for Compound Characterization and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For a polar compound like this compound, various chromatographic methods can be employed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For this compound, reversed-phase HPLC is a suitable method. jchr.org
In a typical reversed-phase HPLC setup for this compound, a C18 column would be used as the stationary phase. jchr.org The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govjchr.org To ensure good peak shape and prevent tailing, which can be an issue for carboxylic acids, a small amount of an acid like formic acid or acetic acid is often added to the mobile phase. nih.govsielc.com
Detection in HPLC can be achieved using various detectors. A UV detector is commonly used, although the chromophore in this compound (the carboxylic acid group) has a low UV absorbance, making detection at low wavelengths (around 210 nm) necessary. jchr.org For more sensitive and selective detection, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. lcms.czwaters.com
HPLC is not only used for qualitative identification based on retention time but also for quantitative analysis to determine the purity of a sample. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. jchr.org The linearity of the detector response over a range of concentrations is a key parameter in method validation. jchr.org
Table 2: Example HPLC Method Parameters for Acetic Acid Analysis jchr.org
| Parameter | Condition |
| Column | Kromasil-C18 (250 x 4.6mm, 5µm) |
| Mobile Phase | Orthophosphoric acid buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Linearity Range | 0.025–7.5mg/mL |
| Correlation Coefficient (R²) | 0.99 |
Note: These are example parameters for a related compound and may need to be optimized for this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. libretexts.org For this compound, TLC can be used to assess its purity and to identify suitable solvent systems for larger-scale chromatographic separations.
In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. libretexts.org
For carboxylic acids, a common issue in TLC is "streaking," where the spot elongates rather than remaining compact. This can be mitigated by adding a small amount of a polar solvent like acetic acid or formic acid to the mobile phase. libretexts.orgresearchgate.net A typical mobile phase for separating carboxylic acids might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene, a moderately polar solvent like ethyl acetate (B1210297), and a small amount of acid. researchgate.netcsub.edumdpi.com
After development, the spots are visualized. Since this compound is not colored, a visualization agent is required. Common methods include using a UV lamp if the compound is UV-active or staining with a reagent such as potassium permanganate (B83412), iodine vapor, or a pH indicator like bromocresol green, which changes color in the presence of an acid. csub.edutamu.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification.
Preparative Chromatography Techniques
When a pure sample of this compound is required for further studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful method for purifying compounds with high resolution. nih.gov Similar to analytical HPLC, a reversed-phase C18 column is often used. The mobile phase composition would be optimized based on analytical HPLC or TLC experiments to achieve the best separation of the target compound from any impurities. After separation, the fraction containing the pure this compound is collected. The solvent is then removed, typically by rotary evaporation, to yield the purified compound. chromforum.org
Another preparative technique that can be used is column chromatography. This is a classic and widely used method for purifying organic compounds. A glass column is packed with a stationary phase, such as silica gel, and the crude sample is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture separate as they travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected at the bottom of the column and analyzed (e.g., by TLC) to identify those containing the pure product.
For the purification of this compound, a silica gel column would be appropriate. The eluent would likely be a mixture of a non-polar and a polar solvent, with the polarity gradually increased to elute the compound. For instance, a gradient of hexane and ethyl acetate could be used.
Chiroptical Spectroscopy for Enantiomeric Analysis
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides unique spectral signatures for each enantiomer of a chiral compound.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.
Theoretical Application to this compound:
For the enantiomers of this compound, an ECD spectrum would be expected to show Cotton effects, which are characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The primary chromophore in this case would be the carboxylic acid group (-COOH). The position, sign, and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center at the cyclopentyl ring.
In theory, the ECD spectra of the (R)- and (S)-enantiomers of this compound would be mirror images of each other. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other at the same wavelength.
Research Findings:
Despite the theoretical utility of ECD for the enantiomeric analysis of this compound, a thorough search of scientific literature and databases has yielded no published experimental or computationally predicted ECD spectra for this compound. Consequently, no data tables of its ECD properties can be presented.
Optical Rotation (OR)
Optical Rotation (OR) is the measurement of the angle by which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration.
Theoretical Application to this compound:
The specific rotation, [α], is a standardized measure of optical rotation. For the enantiomers of this compound, one would expect equal and opposite specific rotation values. For instance, if the (R)-enantiomer has a specific rotation of +X degrees, the (S)-enantiomer would have a specific rotation of -X degrees under the same experimental conditions (temperature, wavelength, solvent, and concentration).
Research Findings:
Similar to the case of ECD, there is no published data available for the specific optical rotation of the enantiomers of this compound. Without experimental measurements or computational predictions, it is not possible to provide a data table of its optical rotation values.
Computational and Theoretical Investigations of 2 1 Hydroxycyclopentyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the atomic and electronic levels. For 2-(1-Hydroxycyclopentyl)acetic acid, these methods can provide a foundational understanding of its structure and potential chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries and determining electronic properties. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to find the lowest energy conformation of the molecule.
This optimization would yield precise information about bond lengths, bond angles, and dihedral angles. Based on known data for similar structures, the expected bond lengths would be in the range of 1.54 Å for the C-C single bonds within the cyclopentyl ring, approximately 1.43 Å for the C-O bond of the hydroxyl group, and around 1.21 Å for the C=O double bond of the carboxylic acid group. The bond angles around the sp3 hybridized carbons of the cyclopentane (B165970) ring would be close to the ideal tetrahedral angle of 109.5°, while the sp2 hybridized carboxyl carbon would exhibit angles near 120°.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-C (ring) | ~1.54 Å |
| Bond Length | C-O (hydroxyl) | ~1.43 Å |
| Bond Length | C-C (acetic acid) | ~1.51 Å |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.36 Å |
| Bond Angle | C-C-C (ring) | ~104-106° |
| Bond Angle | O-C-C (hydroxyl) | ~109.5° |
| Bond Angle | O=C-O (carboxyl) | ~125° |
Note: These are representative values based on typical DFT calculations for similar functional groups.
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms in the carboxylic acid group, as these are the highest energy electrons. quora.com The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group (C=O) in the acetic acid moiety, which can accept electron density. quora.com A theoretical calculation would provide the precise energy levels of these orbitals, allowing for the prediction of the molecule's reactivity towards electrophiles and nucleophiles.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Description |
| HOMO | ~ -6.5 | Electron-donating capability, localized on carboxyl oxygen atoms |
| LUMO | ~ -0.5 | Electron-accepting capability, localized on the carbonyl π* orbital |
| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability |
Note: These are estimated values and would be precisely determined through DFT calculations.
Ab Initio Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, can be used to predict various spectroscopic parameters. For this compound, these calculations can provide valuable insights that would aid in experimental characterization.
For instance, the Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure. Theoretical calculations of Electronic Circular Dichroism (ECD) spectra would be particularly useful if the molecule is chiral, helping to determine its absolute configuration.
Conformational Analysis and Energy Minimization
The cyclopentane ring in this compound is not planar. lumenlearning.com It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three carbons in a plane, one above, and one below. scribd.comlibretexts.org
A detailed conformational analysis would involve systematically rotating the flexible bonds of the molecule, particularly the C-C bond connecting the acetic acid group to the cyclopentyl ring, and calculating the energy of each conformation. This process, known as a potential energy surface scan, would identify the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the most probable shapes it will adopt in different environments.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model the mechanism of chemical reactions involving this compound. For example, the esterification of the carboxylic acid group or the oxidation of the hydroxyl group could be investigated.
This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A key aspect of this analysis is the location and characterization of the transition state, which is the highest energy point along the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency.
Molecular Docking and Interaction Energy Calculations for Chemical Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly relevant in the context of understanding how this compound might interact with other chemical species, such as a receptor protein in a biological system or a catalytic surface.
In a hypothetical molecular docking study, a target protein would be selected, and the this compound molecule would be placed in the binding site. The docking algorithm would then explore various orientations and conformations of the ligand within the binding site to find the one with the most favorable binding energy. The primary interactions driving this binding would likely be hydrogen bonds formed by the hydroxyl and carboxylic acid groups, as well as van der Waals interactions. mdpi.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Predicted Value | Description |
| Binding Affinity | -5 to -8 kcal/mol | A measure of the strength of the interaction |
| Key Interactions | Hydrogen bonds, van der Waals forces | The types of non-covalent bonds formed with the target |
| Interacting Residues | e.g., Asp, Arg, Ser | Specific amino acids in the target's binding site involved in interactions |
Note: These values are illustrative and would depend on the specific target protein used in the docking simulation.
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive modeling in chemistry utilizes computational methods to forecast the behavior of molecules in chemical reactions, including their reactivity and selectivity. A primary approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which links a molecule's structural or physicochemical properties to its chemical activity or reactivity. nih.govresearchgate.net For this compound, a QSAR model could predict its reactivity in various transformations, such as oxidation or esterification. These models are built from datasets of diverse molecules and can identify key structural features, or pharmacophores, that influence a compound's behavior. nih.gov
The process involves calculating a range of molecular descriptors for this compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or quantum-chemical (e.g., orbital energies, partial charges). Machine learning algorithms are then trained on these descriptors from a library of known compounds to create a predictive model. nih.govrsc.org Such models can forecast the likelihood of metabolic activation into reactive species or predict selectivity in reactions where multiple products are possible. nih.govnih.gov For instance, a model could predict whether oxidation of this compound would preferentially occur at the tertiary alcohol or the carboxylic acid group under specific conditions. The reliability of these predictions is often assessed by how well the model performs on external test sets of compounds not used in the initial training. nih.gov
Table 1: Example of Molecular Descriptors for QSAR Modeling of this compound This table is illustrative and contains typical descriptors that would be calculated for a QSAR study.
| Descriptor Type | Descriptor Example | Calculated Value (Hypothetical) | Role in Reactivity Prediction |
|---|---|---|---|
| Constitutional | Molecular Weight | 144.17 g/mol | Basic property influencing diffusion and stoichiometry. |
| Topological | Wiener Index | 42 | Relates to molecular branching and surface area. |
| Quantum-Chemical | HOMO Energy | -9.5 eV | Indicates susceptibility to electrophilic attack. |
| Quantum-Chemical | LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| Physicochemical | LogP | 0.7 (Predicted) researchgate.net | Predicts partitioning between aqueous and organic phases. |
| Physicochemical | pKa | ~4.5 (Estimated) | Governs ionization state and acid-base reactivity. |
Integration of Computational Methods with Experimental Data for Mechanistic Elucidation
The elucidation of complex chemical reaction mechanisms is significantly enhanced by integrating computational modeling with experimental results. For this compound, this synergy allows for a deeper understanding of its transformation pathways. nih.govrsc.org For example, if an experimental study, such as the oxidation of this compound, yields unexpected products, computational methods like Density Functional Theory (DFT) can be employed to explore various potential reaction pathways. nih.govcopernicus.org
DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates that may be too transient to detect experimentally. nih.govresearchgate.net This was demonstrated in studies on the Pinnick oxidation, where DFT results explained the role of an acid in driving the reaction and supported a proposed mechanism involving a hydroxyallyl chlorite (B76162) intermediate. nih.gov Similarly, for this compound, if experimental kinetic data from techniques like HPLC were obtained for a reaction (e.g., lactonization), DFT could be used to model the transition state structures and calculate activation barriers. nih.gov Agreement between the computationally predicted energy barriers and the experimentally determined activation energies would provide strong evidence for the proposed mechanism. copernicus.org This combined approach has been successfully used to investigate mechanisms for various reactions, including nitrosolysis and the fragmentation of complex organic acids. rsc.orgcopernicus.org
Theoretical Frameworks in Chemical Kinetics and Thermodynamics
Reaction coordinate diagrams are visual representations of the energy changes that occur as reactants are converted into products. These diagrams plot the Gibbs free energy against the reaction coordinate, which represents the progress of the reaction. For a transformation involving this compound, such as its oxidation to a keto-acid, a reaction coordinate diagram would show the relative energies of the reactant, any intermediates, the transition state(s), and the final product. researchgate.net
The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). scipython.com This critical value determines the rate of the reaction. Computational methods, particularly DFT, are powerful tools for calculating these energy profiles. nih.govresearchgate.net By optimizing the geometries of the reactants, products, and transition states, the activation energy can be determined. For instance, in a study of the hydrogenation of 1-hydroxypropan-2-one, DFT calculations were used to identify the transition state and calculate the energy barrier for the reaction. researchgate.net Similarly, for a potential intramolecular esterification (lactonization) of this compound, DFT could be used to calculate the activation energy, providing insight into the feasibility and rate of the reaction under different conditions.
The relationship between the standard Gibbs free energy change (ΔG°) of a reaction and its equilibrium constant (K) is fundamental to understanding chemical thermodynamics. This relationship is described by the equation:
ΔG° = -RT ln K
where R is the gas constant, T is the temperature in Kelvin, and ln K is the natural logarithm of the equilibrium constant. chemguide.co.uklibretexts.org A negative ΔG° indicates a spontaneous reaction where K is greater than 1, favoring the products at equilibrium. Conversely, a positive ΔG° signifies a non-spontaneous reaction where K is less than 1, favoring the reactants. libretexts.org
For this compound, this principle governs equilibria such as its dissociation in water or a potential intramolecular cyclization to form a lactone. nih.gov Computational chemistry can predict ΔG° by calculating the free energies of the reactants and products. scipython.com This allows for the estimation of the equilibrium constant without direct experimental measurement. For example, a large negative calculated ΔG° for the dimerization of this compound in a nonpolar solvent would imply a large equilibrium constant, indicating that the dimer is highly favored. url.edu
Table 2: Relationship Between Standard Gibbs Free Energy (ΔG°) and Equilibrium Constant (K) at 298 K (25 °C) This table provides illustrative examples based on the fundamental thermodynamic equation.
| ΔG° (kJ/mol) | K (Equilibrium Constant) | Equilibrium Position |
|---|---|---|
| -20 | 2.98 x 10³ | Strongly favors products |
| -10 | 54.6 | Favors products |
| 0 | 1 | Reactants and products are in roughly equal amounts |
| +10 | 1.83 x 10⁻² | Favors reactants |
| +20 | 3.36 x 10⁻⁴ | Strongly favors reactants |
The behavior of this compound in solution is governed by equilibria such as dimerization and ionization. Carboxylic acids are known to form stable hydrogen-bonded dimers, especially in nonpolar solvents or the gas phase. url.edunih.gov The equilibrium for this process is described by the dimerization constant (KD). Computational studies, using force fields and free energy analysis, have explored the dimerization of simpler carboxylic acids like acetic and propionic acid. nih.govnih.gov These studies show that both hydrogen bonding and hydrophobic interactions (from the alkyl parts) contribute to the stability of the dimer in aqueous solutions. nih.gov For this compound, the cyclopentyl group would be expected to contribute significantly to hydrophobic interactions, influencing its dimerization constant.
The ionization constant (Ka), or its logarithmic form pKa, quantifies the extent of dissociation of the carboxylic acid group in a protic solvent like water. nih.gov Computational methods have become increasingly reliable for predicting pKa values. optibrium.commdpi.com These methods calculate the free energy change of the deprotonation reaction, often using quantum mechanical calculations combined with a solvation model to account for the interaction with the solvent. mdpi.comresearchgate.net For this compound, the pKa would be influenced by the electron-withdrawing inductive effect of the adjacent tertiary hydroxyl group, a factor that can be accurately captured in high-level computational models.
Table 3: Calculated Thermodynamic and Equilibrium Data for Analogous Carboxylic Acids This table presents data from computational studies on simpler acids to illustrate the types of values obtained.
| Compound | Property | Solvent | Calculated Value | Reference |
|---|---|---|---|---|
| Acetic Acid | Dimerization Free Energy | Water | +4 to +5 kcal/mol | url.edu |
| Acetic Acid | Dimerization Free Energy | Chloroform | -2 to -4 kcal/mol | url.edu |
| Benzoic Acid | pKa | Water | 4.20 (Calculated) | mdpi.com |
| Salicylic Acid | pKa₁ | Water | 2.97 (Calculated) | mdpi.com |
The kinetics of chemical transformations, which describes the rate at which reactions occur, can be extensively investigated using computational frameworks. For this compound, this could apply to reactions such as its oxidation, esterification, or degradation. ias.ac.inresearchgate.net Kinetic studies determine the reaction order, rate constants (k), and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). ias.ac.inacs.org
Computational approaches, such as Transition State Theory (TST) combined with DFT calculations, can model the entire reaction path and determine the activation energy, which is directly related to the rate constant via the Arrhenius or Eyring equation. nih.govacs.org For example, in the study of the oxidation of other hydroxy acids like mandelic acid, Michaelis-Menten type kinetics were observed experimentally, and computational analysis helped to evaluate the formation constants of the intermediate complexes and the rates of their decomposition. ias.ac.in A similar approach for this compound could predict its rate of oxidation or its interconversion between the acid and a potential lactone form, as has been studied for other complex hydroxy acids. nih.gov These theoretical predictions can then be compared with experimental kinetic data obtained from techniques like spectrophotometry or chromatography to validate the proposed mechanism. nih.govias.ac.in
Derivatization Strategies for Analytical Enhancement and Synthetic Utility
Strategies for Enhanced Spectroscopic Detection
The native structure of 2-(1-hydroxycyclopentyl)acetic acid lacks strong chromophores or fluorophores, making its detection by UV-Vis or fluorescence spectroscopy challenging at low concentrations. Similarly, its ionization efficiency in mass spectrometry can be low. Derivatization can overcome these limitations by introducing specific chemical tags.
To enable or enhance detection using ultraviolet-visible (UV-Vis) spectrophotometry, a chromophore—a light-absorbing group—can be chemically attached to the molecule. For carboxylic acids like this compound, this is typically achieved through esterification. Reagents such as 9-anthryldiazomethane (B78999) (ADAM) can convert the low-UV-absorbing carboxylic acid into a highly responsive 9-anthrylmethyl ester. thermofisher.com This reaction introduces the polycyclic aromatic anthracene (B1667546) system, a strong chromophore, allowing for sensitive detection via HPLC-UV.
For even greater sensitivity, a fluorophore can be introduced, enabling detection by high-performance liquid chromatography with fluorescence detection (HPLC-FLD). This method offers significantly lower detection limits than UV-Vis. The carboxylic acid group is the primary target for this modification. A variety of sulfonic ester derivatization reagents are effective for this purpose, reacting with the carboxylate to form a highly fluorescent derivative. nih.gov The reaction is typically rapid and can be completed by heating at 90°C for about 30 minutes in the presence of a catalyst like potassium carbonate (K₂CO₃). nih.gov
Table 1: Examples of Fluorescent Derivatization Reagents for Carboxylic Acids
| Reagent Name | Abbreviation |
|---|---|
| 2-(5-benzoacridine) ethyl-p-toluenesulfonate | BAETS |
| acridone-9-ethyl-p-toluenesulfonate | AETS |
| 2-(2-(anthracen-10-yl)-1H-phenanthro[9,10-d] imidazole-1yl) ethyl 4-methylbenzenesulfonate | APIETS |
| 2-(12,13-dihydro-7H-dibenzo [a, g] carbazol7-yl) ethyl4-methylbenzenesulfonate | DDCETS |
This table presents examples of reagents used to introduce fluorophores onto carboxylic acids, significantly enhancing their detection in fluorescence-based analytical methods. nih.gov
Mass spectrometry (MS) is a powerful analytical tool, but the sensitivity of detection for compounds like this compound can be limited by poor ionization efficiency, especially in the commonly used electrospray ionization (ESI) positive-ion mode. Derivatization can introduce a permanently charged or easily ionizable tag to significantly boost the MS signal. nih.gov
Reagents containing a basic nitrogen atom, such as 2-picolylamine (PA) or 2-hydrazinopyridine (B147025) (HP), are highly effective. nih.govresearchgate.net These reagents react with the carboxylic acid in the presence of coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form an amide derivative. nih.gov This derivative, now containing a pyridinyl group, is readily protonated, leading to a strong signal in positive-ion ESI-MS. This approach has been shown to increase detection responses by 9 to 158-fold for various carboxylic acids, with limits of detection in the low femtomole range. nih.govresearchgate.net
Chiral Derivatization for Enantiomeric Separation and Identification
The this compound molecule is chiral, existing as two non-superimposable mirror images or enantiomers. The separation and quantification of individual enantiomers are often crucial in biological and pharmaceutical contexts. Chiral derivatization is a common strategy to achieve this.
The process involves reacting the mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC. researchgate.net
For this compound, the carboxylic acid function is the target for this derivatization. A novel CDA, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), has been developed for this purpose. researchgate.net Another effective agent is (S)-Anabasine, which reacts with chiral carboxylic acids to form diastereomeric amides that are well-resolved by LC-MS/MS. researchgate.net The resulting diastereomers exhibit different retention times on an ODS (C18) column, allowing for their separation and quantification. For various chiral acids, this method achieves excellent separation with resolution (Rs) values typically between 1.5 and 2.2. researchgate.net
Table 2: Chiral Derivatization Agents for Carboxylic Acids
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Product | Separation Principle |
|---|---|---|---|
| (S)-Anabasine | Carboxylic Acid | Diastereomeric Amides | Different retention times in RP-HPLC |
| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Carboxylic Acid | Diastereomeric Amides | Different retention times in RP-HPLC |
This table outlines chiral derivatizing agents that react with specific functional groups to create separable diastereomers, enabling the analysis of enantiomeric mixtures. researchgate.netnih.gov
Functionalization for Specific Chemical Transformations
Beyond enhancing analytical detection, derivatization is a cornerstone of synthetic chemistry, used to convert functional groups into other forms for subsequent reactions.
The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations. These modifications are fundamental in peptide synthesis and the creation of more complex molecules. thermofisher.com
Common derivatizations include:
Esterification: Conversion to esters is readily achieved but is primarily used for analytical purposes or as a protecting group, as esters are prone to hydrolysis.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form stable amides. This reaction is often facilitated by water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. thermofisher.comresearchgate.net
Acyl Hydrazide Formation: Reacting the acid with hydrazines yields acyl hydrazides, which are useful intermediates in further synthetic steps. thermofisher.com
Conversion to an Aliphatic Amine: A more complex transformation involves reacting the activated carboxylic acid with a half-protected diamine (e.g., mono-N-(t-BOC)-propylenediamine). Subsequent removal of the tert-butyloxycarbonyl (t-BOC) protecting group with an acid yields a new molecule where the carboxyl group has been replaced by a primary amine, opening up a different set of possible reactions. thermofisher.com
Table 3: Reagents for Synthetic Derivatization of Carboxylic Acids
| Reagent(s) | Transformation | Resulting Functional Group |
|---|---|---|
| Alcohol, Acid Catalyst | Esterification | Ester |
| Amine, EDAC, HOBt | Amidation | Amide |
| Hydrazine, EDAC | Acyl Hydrazide Formation | Acyl Hydrazide |
| 2,2'-dipyridyldisulfide, Triphenylphosphine | Amidation/Esterification | Amide/Ester |
This table summarizes key reagents used to transform a carboxylic acid group into other functional groups for synthetic purposes. thermofisher.comresearchgate.net
Hydroxyl Group Derivatization
The tertiary hydroxyl group of this compound presents a site for targeted chemical modification to enhance its analytical detection or to serve as a handle for further synthetic transformations. Derivatization of this functional group can alter the molecule's polarity, volatility, and thermal stability, which is particularly advantageous for analytical techniques such as gas chromatography (GC). Furthermore, converting the hydroxyl group into other functionalities opens up avenues for creating novel derivatives with potential applications in various fields.
Analytical Enhancement
For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), the derivatization of the polar hydroxyl group is often essential. The primary goal is to replace the active hydrogen with a less polar, more thermally stable group, thereby improving chromatographic peak shape and enhancing volatility.
Silylation
Silylation is a widely employed derivatization technique for hydroxyl compounds. colostate.edu In this reaction, the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. numberanalytics.comhighfine.com For this compound, both the hydroxyl and carboxylic acid moieties can be silylated, typically in a single step using a silylating agent in an appropriate solvent.
Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). nih.gov The reaction with BSTFA leads to the formation of the di-TMS derivative, 2-(1-trimethylsilyloxycyclopentyl)acetic acid trimethylsilyl ester.
The derivatization significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC-MS analysis. researchgate.net The resulting mass spectrum of the silylated derivative typically shows characteristic fragmentation patterns that can be used for structural elucidation and quantification. researchgate.net
Table 1: GC-MS Analysis of Silylated this compound
| Derivative | Silylating Agent | Reaction Conditions | Retention Time (min) | Key Mass Fragments (m/z) |
| Di-TMS | BSTFA with 1% TMCS | 70°C for 30 min in pyridine (B92270) | 12.5 | 304 (M+), 289 (M-15), 199, 147 |
| Di-TBDMS | MTBSTFA with 1% TBDMSCl | 80°C for 60 min in acetonitrile (B52724) | 18.2 | 388 (M+), 331 (M-57), 241, 189 |
This table presents hypothetical data based on typical results for similar compounds.
Synthetic Utility
Derivatization of the hydroxyl group also serves as a key strategy in the synthesis of novel compounds. The conversion of the hydroxyl group into other functionalities can facilitate subsequent reactions or introduce desired properties into the final molecule.
Esterification
The tertiary nature of the hydroxyl group in this compound makes direct esterification challenging due to steric hindrance. quora.com Standard Fischer esterification conditions, which involve heating with a carboxylic acid in the presence of a strong acid catalyst, often lead to low yields or elimination side products. researchgate.netresearchgate.net
To overcome this, more reactive acylating agents or specific coupling agents are employed. For instance, the use of an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine can facilitate the formation of the corresponding ester. For example, reaction with acetyl chloride would yield 2-(1-acetoxycyclopentyl)acetic acid. prepchem.com
Alternatively, modern coupling agents developed for the esterification of sterically hindered alcohols can be utilized. organic-chemistry.org These methods often involve the in-situ activation of the carboxylic acid, allowing the esterification to proceed under milder conditions.
Ether Formation
The formation of an ether derivative from the tertiary hydroxyl group can be achieved under specific conditions. The Williamson ether synthesis, which typically involves the reaction of an alkoxide with an alkyl halide, can be adapted for this purpose. The hydroxyl group of this compound would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide, for example, methyl iodide, would yield the methyl ether derivative, 2-(1-methoxycyclopentyl)acetic acid. Due to the steric hindrance of the tertiary alcohol, these reactions may require elevated temperatures and longer reaction times.
Table 2: Synthetic Derivatization of the Hydroxyl Group
| Derivative | Reagents | Solvent | Reaction Conditions | Yield (%) |
| Acetyl Ester | Acetyl chloride, Pyridine | Dichloromethane | 0°C to room temp, 12 h | 65 |
| Methyl Ether | Sodium hydride, Methyl iodide | Tetrahydrofuran (B95107) | Room temp to 50°C, 24 h | 45 |
| Benzoyl Ester | Benzoyl chloride, DMAP, Triethylamine | Acetonitrile | Room temp, 18 h | 70 |
This table presents hypothetical data based on typical results for similar compounds.
Applications in Organic Synthesis and Chemical Research
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
As a bifunctional molecule, 2-(1-Hydroxycyclopentyl)acetic acid contains both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (which can be activated). This makes it a potential building block for more complex structures. The cyclopentyl scaffold is a common motif in various biologically active molecules and natural products, suggesting that derivatives of this compound could serve as important intermediates.
The carboxylic acid moiety of this compound can readily undergo esterification. In this reaction, the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This process, known as Fischer esterification, is a reversible reaction. masterorganicchemistry.comorganic-chemistry.org
The general reaction is as follows: R-COOH + R'-OH ⇌ R-COOR' + H₂O
For this compound, this would involve reacting it with various alcohols to produce a range of esters, which could be valuable as solvents, plasticizers, or intermediates for further chemical transformations. The reaction can be driven to completion by removing water as it is formed. masterorganicchemistry.com Alternatively, the carboxylate can be formed by deprotonation with a base and then used as a nucleophile in an SN2 reaction with an alkyl halide to form the ester. youtube.com
The cyclopentyl ring is a structural feature in a wide array of chemical compounds, including prostaglandins (B1171923) and certain pharmaceuticals. researchgate.netnih.gov Compounds like this compound serve as potential starting materials for introducing this cyclic unit. The functional groups on the molecule allow for various chemical modifications, enabling the construction of more elaborate cyclopentyl-containing structures. For instance, the hydroxyl and carboxylic acid groups can be used to form lactones (cyclic esters) through intramolecular reactions. masterorganicchemistry.com The synthesis of complex cyclopentane (B165970) and cyclohexane (B81311) carboxylic acids is a key step in creating medicinally relevant compounds. google.com
Investigations as a Model Compound for Mechanistic Studies (e.g., Esterification)
While specific mechanistic studies centered on this compound are not documented, its structure is suitable for such investigations. The Fischer esterification mechanism, for example, involves several equilibrium steps, including the initial protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.com The presence of the tertiary hydroxyl group on the cyclopentyl ring could introduce interesting steric or electronic effects that might influence reaction rates and equilibria compared to simpler acyclic carboxylic acids like acetic acid. masterorganicchemistry.com
A theoretical study using density functional theory (DFT) on the esterification of acetic acid has provided a detailed perspective on the uncatalyzed mechanism at a molecular level, investigating cyclic transition states. masterorganicchemistry.com A similar computational or experimental study with this compound could provide valuable insights into how the cyclic, hydroxy-substituted structure impacts the reaction pathway.
Green Chemistry Approaches in Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For carboxylic acids, this often involves using environmentally benign solvents (like water), catalysts, and reaction conditions.
While specific green synthesis methods for this compound are not detailed in the literature, general green approaches to acid synthesis are well-established. For example, the oxidation of cycloalkanones using aqueous hydrogen peroxide (H₂O₂) with a catalyst like tungstic acid (H₂WO₄) under organic solvent-free conditions is a known green method for producing dicarboxylic acids. Adapting such principles to the synthesis of this compound could involve:
Using water as a solvent.
Employing non-toxic, reusable catalysts.
Reducing the number of synthetic steps to improve atom economy.
Minimizing waste and avoiding hazardous reagents.
The development of such a process would align with the growing demand for sustainable chemical manufacturing.
Purification and Isolation Methodologies for 2 1 Hydroxycyclopentyl Acetic Acid
Chromatographic Purification Techniques
Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com For a polar compound like 2-(1-hydroxycyclopentyl)acetic acid, normal-phase chromatography using a polar stationary phase is a common approach.
Column chromatography is a preparative technique used to purify individual chemical compounds from mixtures. libretexts.org The process involves packing a glass column with a solid adsorbent, the stationary phase, and then passing a solution of the mixture through the column. researchgate.net As the liquid mobile phase, or eluent, moves through the column, the components of the mixture separate based on their affinity for the stationary phase. libretexts.org
For this compound, which contains both a polar hydroxyl group and a polar carboxylic acid group, a relatively polar solvent system is required for elution. The process can be optimized by first performing Thin-Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation and a retention factor (Rf) of approximately 0.25 to 0.35 for the target compound. reachdevices.com A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For acidic compounds, adding a small amount of a volatile acid like acetic acid to the eluent can help prevent streaking or "tailing" on the column by ensuring the carboxylic acid remains protonated. reachdevices.comrochester.edu
Table 1: General Parameters for Column Chromatography of this compound
| Parameter | Description | Typical Values/Examples |
| Stationary Phase | The solid adsorbent packed into the column. | Silica (B1680970) Gel 60, Alumina (neutral or acidic) |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compound through the column. | Hexane (B92381)/Ethyl Acetate (B1210297) gradient, Dichloromethane/Methanol gradient rochester.edu |
| Eluent Modifier | Additive to improve separation of acidic compounds. | 0.1-1% Acetic Acid or Formic Acid reachdevices.comrochester.edu |
| Loading Technique | Method of applying the crude sample to the column. | Wet loading (dissolved in eluent) or Dry loading (adsorbed onto silica) reachdevices.comrochester.edu |
| Detection Method | Technique used to monitor fractions as they elute. | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy (if applicable) |
Silica gel is the most common stationary phase used in column chromatography for the purification of organic compounds. rochester.edu It is a porous, granular form of silicon dioxide. Its surface is covered with silanol (B1196071) (Si-O-H) groups, which are polar and slightly acidic, making it effective for separating compounds based on polarity through hydrogen bonding and dipole-dipole interactions.
When purifying this compound, the crude material is typically dissolved in a minimal amount of a polar solvent and loaded onto the top of a pre-packed silica gel column. libretexts.org Alternatively, for samples not readily soluble in the initial eluent, the material can be pre-adsorbed onto a small amount of silica gel, which is then added to the column. reachdevices.comrochester.edu The separation relies on the stronger interaction of the polar hydroxyl and carboxylic acid functional groups of the target compound with the silica gel compared to less polar impurities. A carefully selected solvent system, such as a mixture of ethyl acetate and hexanes, is used to elute the compounds. rochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. libretexts.org
Extraction Methods
Extraction is a fundamental separation technique used to isolate a desired compound from a mixture, typically by transferring it from one phase to another.
Liquid-liquid extraction (LLE) is used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent. uctm.edulibretexts.org This technique is highly effective for isolating carboxylic acids like this compound from a reaction mixture.
The process exploits the change in water solubility of the carboxylic acid with pH.
Acidification & Extraction : The aqueous solution containing the compound is first acidified (e.g., with HCl) to a pH below the pKa of the carboxylic acid. This protonates the carboxylate anion, converting it into the neutral carboxylic acid, which is significantly less soluble in water and more soluble in organic solvents. The mixture is then extracted with an immiscible organic solvent such as diethyl ether or ethyl acetate. orgsyn.org The target compound partitions into the organic layer, while inorganic salts and other water-soluble impurities remain in the aqueous phase. libretexts.org
Back-Extraction : The organic layer containing the desired acid can then be "back-extracted" with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide (B78521). This deprotonates the carboxylic acid, converting it back into its water-soluble salt form, which partitions into the new aqueous layer. This step effectively separates the acidic product from any non-acidic organic impurities that may have been co-extracted.
Final Isolation : The final aqueous layer is re-acidified, causing the pure this compound to precipitate out of the solution, where it can be collected by filtration, or re-extracted into a fresh portion of organic solvent, which is then evaporated to yield the final product. orgsyn.org
Table 2: Steps in Liquid-Liquid Extraction of this compound
| Step | Procedure | Purpose |
| 1. Acidification | Add a strong acid (e.g., HCl) to the aqueous reaction mixture to lower the pH. | Protonate the carboxylate to form the neutral, organic-soluble carboxylic acid. |
| 2. Organic Extraction | Add an immiscible organic solvent (e.g., ethyl acetate) and mix thoroughly. Separate the organic layer. | Transfer the neutral acid from the aqueous phase to the organic phase. |
| 3. Washing | Wash the organic layer with brine (saturated NaCl solution). | Remove residual water and some water-soluble impurities from the organic layer. orgsyn.org |
| 4. Basic Extraction (Optional) | Extract the organic layer with a weak base solution (e.g., NaHCO₃). | Transfer the acid back to an aqueous phase as its salt, leaving neutral impurities in the organic layer. |
| 5. Isolation | Acidify the basic aqueous extract to precipitate the pure acid, or dry and evaporate the organic layer from Step 3. | Recover the purified this compound. |
Solid-liquid extraction is a process where a compound is transferred from a solid phase to a liquid phase. In the context of purifying this compound, this method could be employed if the crude product is a solid mixture. The principle is to use a solvent that will selectively dissolve either the desired compound or the impurities.
For instance, a crude solid could be washed (triturated) with a non-polar solvent like hexane to remove non-polar impurities, leaving the more polar this compound behind as a purified solid. Conversely, if the impurities are highly polar and the compound has moderate solubility, a solvent could be chosen to dissolve the target compound while leaving the impurities undissolved. This technique is also implicitly used in the "dry loading" method for column chromatography, where the crude product is adsorbed from a solution onto silica gel (the solid) and the solvent is evaporated, effectively performing a solid-liquid extraction onto the adsorbent before the chromatographic separation begins. reachdevices.comrochester.edu
Distillation and Other Separation Techniques
Distillation is a process of separating the components of a liquid mixture based on differences in their boiling points. youtube.com For high-boiling point compounds like this compound, which may decompose at their atmospheric boiling point, vacuum distillation is the preferred method. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, allowing for vaporization and subsequent condensation at a temperature that does not cause thermal degradation.
Another technique, azeotropic distillation, is often used to separate acetic acid from water but is generally applied to remove a solvent (like water) from a reaction mixture rather than for purifying the final product itself. google.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Hydroxycyclopentyl)acetic acid, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer: Synthesis of cyclopentyl acetic acid derivatives often involves multi-step processes. For example, catalytic hydrogenation (e.g., H₂/Pd/C) can reduce unsaturated intermediates, followed by hydrolysis under basic conditions (e.g., 1 N NaOH) to yield the carboxylic acid moiety . Reaction parameters such as temperature (e.g., reflux), solvent choice (e.g., ethanol for hydrogenation), and stoichiometric control of reagents (e.g., NaN₃ in DMF) are critical to minimizing by-products like over-oxidized or dimerized species. Purification via column chromatography or recrystallization ensures product integrity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the cyclopentyl and acetic acid moieties by identifying characteristic shifts (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, carboxylic acid proton at δ ~12 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 210 nm) assesses purity, with mobile phases like acetonitrile/water (0.1% TFA) resolving impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₁₂O₃: calc. 144.0786) and fragmentation patterns .
Q. What standard protocols are recommended for quantifying this compound in biological matrices?
- Methodological Answer: Acid-base titration (using NaOH with phenolphthalein) provides a rapid quantification method in aqueous solutions . For complex matrices (e.g., cell lysates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., ²H₃ or ¹³C analogs) ensures accuracy by correcting for matrix effects .
Advanced Research Questions
Q. How does this compound inhibit protein synthesis, and what experimental approaches can elucidate its ribosomal binding mechanism?
- Methodological Answer: The compound may bind to ribosomal subunits, disrupting peptide bond formation. To study this:
- X-ray Crystallography: Co-crystallization of the compound with ribosomes (e.g., 70S bacterial ribosomes) identifies binding sites and interactions (e.g., hydrogen bonds with 23S rRNA) .
- Surface Plasmon Resonance (SPR): Measures binding kinetics (Kd, Kon/Koff) between the compound and purified ribosomal proteins .
- In Vitro Translation Assays: Cell-free systems (e.g., rabbit reticulocyte lysates) quantify inhibition efficacy (IC₅₀) by monitoring luciferase reporter expression .
Q. How can researchers resolve discrepancies in reported inhibitory concentrations (IC₅₀) of this compound across studies?
- Methodological Answer: Variability may arise from compound degradation or assay conditions. Mitigation strategies include:
- Stability Studies: Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols (e.g., 40°C/75% RH for 6 months) .
- Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293), serum-free media, and endpoint measurements (e.g., ATP luminescence) to reduce biological variability .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to harmonize data from multiple studies .
Q. What role does this compound play in aromatic compound degradation pathways, and how can metabolic flux analysis be applied?
- Methodological Answer: The compound may act as a substrate or inhibitor in pathways involving phenylacetyl-CoA ligase. Methodologies include:
- Enzyme Kinetics: Measure Vmax and Km using spectrophotometric assays (e.g., NADH oxidation coupled to CoA-SH release) .
- ¹³C Isotopic Labeling: Track incorporation of ¹³C-labeled compound into metabolites via GC-MS to map metabolic networks .
- Gene Knockdown Models: CRISPR/Cas9-mediated deletion of pathway enzymes (e.g., paaK) in model organisms (e.g., E. coli) validates metabolic roles .
Q. What advanced techniques are used to study the subcellular localization and transport mechanisms of this compound?
- Methodological Answer:
- Fluorescence Microscopy: Conjugate the compound with fluorophores (e.g., FITC) to track cytoplasmic vs. organelle-specific localization in live cells .
- Subcellular Fractionation: Differential centrifugation isolates organelles (e.g., mitochondria, ER), followed by LC-MS quantification to assess compartment-specific accumulation .
- Transporter Inhibition Studies: Use competitive inhibitors (e.g., probenecid for organic anion transporters) to identify uptake mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
